molecular formula C6H3Cl2FO3S B13626167 3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride CAS No. 22243-90-9

3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride

Cat. No.: B13626167
CAS No.: 22243-90-9
M. Wt: 245.05 g/mol
InChI Key: XMAAXWXIMDCKNS-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3Cl2FO3S. It is known for its applications in various fields such as organic synthesis, chemical biology, and medicinal chemistry . This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonyl fluoride group attached to a benzene ring.

Preparation Methods

The synthesis of 3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride can be achieved through various methods. One common approach involves the reaction of 3,6-dichloro-4-hydroxybenzenesulfonic acid with a fluorinating agent such as sulfuryl fluoride (SO2F2) under controlled conditions . This method is favored due to its efficiency and the mild reaction conditions required. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include sulfuryl fluoride for fluorination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity . This covalent modification can disrupt the normal function of the target protein, thereby exerting its biological effects.

Comparison with Similar Compounds

3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

22243-90-9

Molecular Formula

C6H3Cl2FO3S

Molecular Weight

245.05 g/mol

IUPAC Name

2,5-dichloro-4-hydroxybenzenesulfonyl fluoride

InChI

InChI=1S/C6H3Cl2FO3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H

InChI Key

XMAAXWXIMDCKNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)F)Cl)O

Origin of Product

United States

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